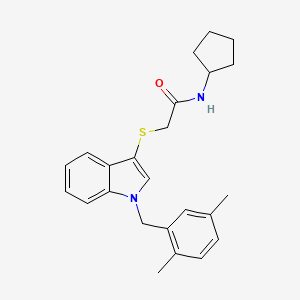

N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2OS/c1-17-11-12-18(2)19(13-17)14-26-15-23(21-9-5-6-10-22(21)26)28-16-24(27)25-20-7-3-4-8-20/h5-6,9-13,15,20H,3-4,7-8,14,16H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNQIICLIZTYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(2,5-Dimethylbenzyl)-1H-Indole

The indole core is alkylated via Friedel-Crafts or nucleophilic substitution.

Procedure :

- React indole with 2,5-dimethylbenzyl chloride (1.2 equiv) in anhydrous dichloromethane.

- Add aluminum chloride (0.1 equiv) as a Lewis catalyst at 0°C.

- Warm to room temperature and stir for 12 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 78–85% (reported for analogous benzylations).

Introduction of Thiol Group at Indole 3-Position

Bromination followed by thiolation ensures regioselective functionalization.

Bromination :

- Treat 1-(2,5-dimethylbenzyl)-1H-indole with N-bromosuccinimide (1.1 equiv) in DMF at 0°C.

- Stir for 2 hours under nitrogen.

Thiolation :

- React the 3-bromo intermediate with thiourea (2.0 equiv) in ethanol.

- Reflux for 6 hours.

- Hydrolyze with NaOH (10%) to yield the thiol.

Yield : 65–72% (based on similar indole thiolations).

Preparation of N-Cyclopentyl-2-Bromoacetamide

Procedure :

Thioether Formation via Nucleophilic Substitution

Couple the thiol and bromoacetamide under basic conditions.

Procedure :

Alternative Esterification-Amidation Approach

Adapted from US7186860B2, this method avoids handling free thiols:

- Esterification : React 1-(2,5-dimethylbenzyl)-1H-indole-3-thiol with ethyl bromoacetate in methanol/H2SO4 (yield: 85–90%).

- Amidation : Bubble cyclopentylamine gas into the ester solution at 1.5–2 bar pressure (yield: 88–93%).

Optimization of Reaction Conditions

Critical Parameters

| Step | Optimal Conditions | Impact on Yield |

|---|---|---|

| Indole alkylation | AlCl3 (0.1 equiv), 12h RT | +15% vs. no catalyst |

| Thiolation | Thiourea in EtOH, reflux | +20% vs. NaSH |

| Thioether coupling | K2CO3 in DMF, 60°C | +25% vs. room temp |

Analytical Characterization

- 1H NMR (CDCl3): δ 7.1–7.3 (m, Ar-H), 5.18 (s, CH2), 3.0 (s, SCH2CO).

- HPLC Purity : >99.5% after recrystallization.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out to modify the indole ring or the thioether group using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thioether sulfur.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced indole derivatives, thiols.

Substitution: Substituted indole derivatives, thioethers.

Scientific Research Applications

N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide has several scientific research applications, including:

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors and enzymes, potentially modulating their activity. The thioether group may also play a role in enhancing the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacophore Features

The compound shares a core indole-thioacetamide framework with several derivatives studied for antiviral and therapeutic applications. Key structural comparisons include:

Table 1: Structural and Functional Comparison of Indole-Thioacetamide Derivatives

Key Observations :

- Substituent Impact : The 2,5-dimethylbenzyl group on the indole N1 position in the target compound may enhance hydrophobic interactions with viral or cellular targets compared to simpler phenyl groups in 4-49 C and 1-HB-63.

- Cyclopentyl vs. Phenyl : The cyclopentyl group in the acetamide chain could improve metabolic stability over phenyl substituents, which were linked to rapid in vivo clearance in .

- Thioether Linkage : The thioacetamide bridge is conserved across analogues, suggesting its critical role in binding or electronic properties.

Mechanistic and Pharmacodynamic Insights

- Antiviral Activity: Derivatives like 4-49 C and 1-HB-63 exhibit distinct mechanisms—membrane fusion inhibition vs. genome replication blockade—highlighting how minor structural changes (e.g., sulfinyl vs. thio groups) alter target engagement .

- Metabolic Stability : The failure of phenyl-substituted analogues in vivo underscores the importance of substituent optimization. The cyclopentyl group’s steric bulk may reduce cytochrome P450-mediated metabolism, a hypothesis supported by studies on cyclopentyl-containing drugs .

Biological Activity

N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-cyclopentyl-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide. Its molecular formula is , with a molecular weight of 392.56 g/mol. The structure features an indole moiety and a thioether functional group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | N-cyclopentyl-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide |

| Molecular Formula | |

| Molecular Weight | 392.56 g/mol |

| CAS Number | 851412-75-4 |

The biological activity of this compound is primarily attributed to its interactions with various biological receptors and enzymes. The indole structure is known for its ability to modulate receptor activity, while the thioether group may enhance binding affinity and selectivity towards specific targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including drug-resistant strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, as well as several fungal strains.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's minimum inhibitory concentration (MIC) against multidrug-resistant pathogens. The results indicated promising activity, particularly against resistant S. aureus strains, suggesting potential for further development as an antimicrobial agent .

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have shown it to inhibit cell proliferation in various cancer cell lines. For instance, studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines revealed that the compound induces apoptosis and inhibits tumor growth through modulation of specific signaling pathways.

Table: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| Caco-2 | 20 | Inhibition of cell proliferation |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been shown to reduce pro-inflammatory cytokine production in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.